molecular formula C11H11N3 B6309037 [N-Methyl(benzyl)amino]propanedinitrile CAS No. 1714141-70-4

[N-Methyl(benzyl)amino]propanedinitrile

Cat. No.: B6309037
CAS No.: 1714141-70-4
M. Wt: 185.22 g/mol
InChI Key: CYUISQDMVQVIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[N-Methyl(benzyl)amino]propanedinitrile is a synthetic organic compound known for its diverse applications in scientific research It is a colorless liquid with a pungent odor and is soluble in both alcohol and water

Preparation Methods

The synthesis of [N-Methyl(benzyl)amino]propanedinitrile typically involves the reaction of diethyl malonate with N-methyl(benzyl)amine. The process begins with the conversion of diethyl malonate to its hydrochloride salt, followed by the formation of malonamide. The malonamide is then converted to this compound through a series of reactions, achieving a yield of approximately 76.6% .

Chemical Reactions Analysis

[N-Methyl(benzyl)amino]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitriles and other oxidation products.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[N-Methyl(benzyl)amino]propanedinitrile has been employed in a variety of scientific research applications, including:

Mechanism of Action

[N-Methyl(benzyl)amino]propanedinitrile acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as its interactions with other molecules. The compound’s effects on cell growth and gene expression regulation have also been observed in laboratory studies.

Comparison with Similar Compounds

[N-Methyl(benzyl)amino]propanedinitrile is unique due to its specific chemical structure and properties. Similar compounds include:

    Diethyl [N-methyl(benzyl)amino]malonate: Used in similar synthetic routes.

    [N-Methyl(benzyl)amino]-malonamide: Another intermediate in the synthesis of related compounds.

    1-[(o-Fluoro-phenyl)-methyl]-1,2,7-triaza-1H-indene-3-carbo-xamidine: A compound with similar applications in drug development.

These compounds share some chemical properties and applications but differ in their specific structures and the exact nature of their interactions with biological targets.

Properties

IUPAC Name

2-[benzyl(methyl)amino]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-14(11(7-12)8-13)9-10-5-3-2-4-6-10/h2-6,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUISQDMVQVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.